(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-4-15(5-3-1)13-18-10-8-14(9-11-18)12-17-16-6-7-16/h1-5,14,16-17H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXPIQYXAJNIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Piperidine and Cyclopropylamine Scaffolds in Organic Synthesis and Ligand Design
The foundational components of (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine, the piperidine (B6355638) and cyclopropylamine (B47189) scaffolds, are well-established and highly valued motifs in the fields of organic synthesis and medicinal chemistry.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural unit in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive scaffold for the design of ligands that can interact with biological targets with high affinity and selectivity. The nitrogen atom can act as a basic center, influencing the pharmacokinetic properties of a molecule, and provides a convenient handle for chemical modification.
Similarly, the cyclopropylamine moiety is a unique structural element that has found increasing application in drug design. The three-membered ring of cyclopropane (B1198618) introduces conformational rigidity and a specific spatial arrangement of substituents. The amine group provides a key interaction point for biological targets. The incorporation of a cyclopropyl (B3062369) group can also favorably impact a molecule's metabolic stability and membrane permeability.
The combination of these two scaffolds in this compound results in a molecule with a distinct three-dimensional architecture, offering the potential for novel interactions with biological macromolecules.
Rationale for Dedicated Academic Investigation into 1 Benzyl Piperidin 4 Ylmethyl Cyclopropyl Amine
The specific combination of the benzyl (B1604629), piperidine (B6355638), and cyclopropylamine (B47189) moieties in (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine provides a compelling rationale for its dedicated academic investigation. The benzyl group, attached to the piperidine nitrogen, introduces lipophilicity and the potential for aromatic interactions. The piperidin-4-ylmethyl linker offers a degree of flexibility while maintaining a defined distance between the piperidine and cyclopropylamine groups.
Research into structurally related benzylpiperidine derivatives has revealed a wide range of biological activities, including roles as enzyme inhibitors and receptor ligands. For instance, various benzylpiperidine-based compounds have been explored for their potential in treating neurological disorders and as anticancer agents. Similarly, molecules containing the cyclopropylamine motif have demonstrated potent inhibitory activity against a variety of enzymes.
The unique amalgamation of these structural features in this compound suggests that it may possess interesting and potentially useful biological properties, making it a prime candidate for further scientific exploration.
Chemical Reactivity and Transformation Studies of 1 Benzyl Piperidin 4 Ylmethyl Cyclopropyl Amine
Reactivity Profiles of the Piperidine (B6355638) Nitrogen and Ring System
The tertiary amine within the N-benzylpiperidine core of the molecule is a primary center of reactivity. Its lone pair of electrons makes it nucleophilic and basic, rendering it susceptible to a range of chemical transformations.
N-Oxidation and Quaternization: The piperidine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are polar, water-soluble compounds that can serve as intermediates in further synthetic manipulations.
Furthermore, the nucleophilic nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This quaternization reaction alters the steric and electronic properties of the piperidine ring and can be a precursor for elimination reactions, such as the Hofmann elimination, to generate unsaturated derivatives.
Reactivity of the Piperidine Ring: The piperidine ring itself can undergo functionalization. One notable reaction is the Polonovski–Potier reaction, which allows for the introduction of substituents at the α-carbon to the nitrogen. acs.org This reaction typically involves the formation of an N-oxide intermediate, which is then treated with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA) or pivaloyl chloride to generate an iminium ion. acs.org This electrophilic intermediate can then be trapped by a variety of nucleophiles, enabling the α-functionalization of the piperidine ring. The steric bulk of the acylating agent can influence the regiochemical outcome of the elimination step. acs.org
Table 1: Selected Reactions of the N-Benzylpiperidine Moiety
| Reaction Type | Reagents | Product Type | Notes |
|---|---|---|---|
| N-Oxidation | H₂O₂, m-CPBA | N-Oxide | Increases polarity and water solubility. |
| Quaternization | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salt | Introduces a positive charge; precursor for elimination reactions. |
Transformations of the Cyclopropylamine (B47189) Functionality
The cyclopropylamine group is a key pharmacophore and its reactivity is significantly influenced by the inherent strain of the three-membered ring. longdom.org This strain facilitates a variety of ring-opening reactions, which are a hallmark of cyclopropylamine chemistry. longdom.orgacs.org
Ring-Opening Reactions: The cyclopropane (B1198618) ring can be cleaved under various conditions, including oxidative, reductive, and acid-catalyzed reactions. nih.govchemistryviews.org For instance, cytochrome P450-mediated oxidation of cyclopropylamines can lead to reactive ring-opened intermediates that can form covalent adducts with proteins. hyphadiscovery.com Electrochemical methods have also been developed for the oxidative ring-opening of N-cyclopropylamides to synthesize 1,3-oxazines. chemistryviews.org
Acid-catalyzed ring-opening of cyclopropylamines can proceed through the formation of an ammonium-carbenium dication, which can then be trapped by nucleophiles. nih.gov The regioselectivity of the ring cleavage (vicinal vs. distal bond cleavage) can be influenced by the substituents on the cyclopropane ring. nih.govorganic-chemistry.org
[3+2] Photocycloadditions: Cyclopropylamines can participate in photocycloaddition reactions. For example, N-aryl cyclopropylamines can undergo a [3+2] photocycloaddition with olefins, triggered by a reductive quenching of a photosensitizer. rsc.org This reaction proceeds via a ring-opened radical cation intermediate. rsc.org
Table 2: Key Transformations of the Cyclopropylamine Group
| Transformation | Conditions | Intermediate/Mechanism | Product |
|---|---|---|---|
| Oxidative Ring-Opening | Cytochrome P450 enzymes hyphadiscovery.com | Reactive ring-opened species | Covalently modified proteins hyphadiscovery.com |
| Electrochemical Ring-Opening | Electrochemical cell, alcohols chemistryviews.org | Oxidative cleavage | 1,3-Oxazines chemistryviews.org |
| Acid-Catalyzed Ring-Opening | Superacid nih.gov | Ammonium-carbenium dication nih.gov | Trapped by nucleophiles nih.gov |
| [3+2] Photocycloaddition | Photosensitizer, light rsc.org | Ring-opened radical cation rsc.org | Pyrrolidine derivatives rsc.org |
Chemical Modifications Involving the Benzyl (B1604629) Substituent
The N-benzyl group serves as a common protecting group for the piperidine nitrogen and also offers a site for chemical modification.
Debenzylation: The most frequent transformation of the N-benzyl group is its removal to yield the secondary piperidine. This debenzylation is typically accomplished through catalytic transfer hydrogenation or high-pressure catalytic hydrogenation. mdma.chmdma.ch A common method involves using palladium on carbon (Pd/C) as the catalyst with a hydrogen source such as hydrogen gas, ammonium formate, or formic acid. mdma.chmdma.chnih.gov The reaction conditions can be optimized to be rapid and efficient. mdma.ch
Aromatic Substitution: The phenyl ring of the benzyl group is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of any existing substituents, functional groups such as nitro, halogen, or acyl groups can be introduced onto the aromatic ring. These modifications can be used to modulate the electronic and steric properties of the molecule.
Table 3: Modifications of the Benzyl Group
| Modification | Reagents and Conditions | Resulting Structure |
|---|---|---|
| N-Debenzylation | Pd/C, H₂ or Ammonium Formate, Reflux mdma.chmdma.ch | Secondary Piperidine |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitrophenyl-substituted derivative |
| Aromatic Halogenation | Br₂, FeBr₃ | Bromophenyl-substituted derivative |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylphenyl-substituted derivative |
Derivatization Strategies for the Preparation of (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine Analogues
The synthesis of analogues of this compound can be achieved by modifying each of its core components.
Modification of the Piperidine Moiety: Analogues can be prepared by introducing substituents at various positions on the piperidine ring. This can be achieved through multi-step synthetic sequences starting from substituted piperidones or through functionalization of the pre-formed piperidine ring, for example, via the Polonovski–Potier reaction. acs.orgajchem-a.com
Variation of the Cyclopropylamine Group: The cyclopropylamine moiety can be replaced with other small, strained ring systems or acyclic amine functionalities. Synthesis of various trans-2-substituted-cyclopropylamines can be achieved from α-chloroaldehydes. chemrxiv.org Alternatively, the nitrogen of the cyclopropylamine can be acylated or alkylated to introduce further diversity.
Modification of the Benzyl Group: As discussed previously, the benzyl group can be removed and replaced with other substituents on the piperidine nitrogen. mdma.chmdma.ch This allows for the introduction of a wide range of alkyl, aryl, and acyl groups. Additionally, analogues with various substitution patterns on the phenyl ring of the benzyl group can be synthesized. organic-chemistry.org The Suzuki coupling reaction provides an efficient method for constructing 4-benzyl piperidines with diverse aryl groups. organic-chemistry.org
Table 4: Strategies for Analogue Synthesis
| Moiety to Modify | Synthetic Strategy | Example of Variation |
|---|---|---|
| Piperidine Ring | Synthesis from substituted piperidones researchgate.net | Introduction of alkyl or aryl groups on the ring |
| Cyclopropylamine | Use of alternative amine building blocks | Replacement with cyclobutylamine (B51885) or other small amines |
| Benzyl Group (Aromatic Ring) | Suzuki coupling with substituted aryl boronic acids organic-chemistry.org | Introduction of electron-donating or-withdrawing groups |
| Benzyl Group (N-substituent) | Debenzylation followed by N-alkylation or N-acylation mdma.chgoogle.com | Replacement with other alkyl, aryl, or acyl groups |
Mechanistic Investigations of Key Synthetic and Degradation Pathways of this compound
Understanding the mechanisms of the key synthetic and degradation pathways is crucial for optimizing reaction conditions and predicting the stability of the molecule.
Synthesis Mechanisms: The synthesis of this compound typically involves the reductive amination of 1-benzylpiperidine-4-carbaldehyde (B18396) with cyclopropylamine. This reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced by a hydride source, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. The choice of reducing agent can influence the reaction rate and selectivity.
The synthesis of substituted piperidine analogues can involve mechanisms such as the aza-Michael reaction for the introduction of substituents on the piperidine nitrogen. researchgate.net
Degradation Mechanisms: The degradation of this compound can be initiated at several sites. As mentioned, the cyclopropylamine moiety is susceptible to oxidative degradation, which can lead to ring-opened products. hyphadiscovery.com The mechanism of this degradation in biological systems is thought to involve radical formation and subsequent ring opening. hyphadiscovery.com
The N-benzyl group can be cleaved under oxidative conditions, and the piperidine ring itself can undergo oxidation. The elucidation of these degradation pathways is important for understanding the metabolic fate of the compound.
Table 5: Mechanistic Aspects of Synthesis and Degradation
| Process | Key Intermediate/Transition State | Mechanistic Details |
|---|---|---|
| Reductive Amination (Synthesis) | Iminium Ion | Nucleophilic attack of the amine on the aldehyde, followed by dehydration and reduction. |
| Oxidative Degradation of Cyclopropylamine | Radical Cation rsc.org | Single electron transfer followed by C-C bond cleavage of the strained ring. hyphadiscovery.comrsc.org |
| Catalytic Debenzylation | Adsorption onto catalyst surface | Hydrogenolysis of the C-N bond. |
Computational and Theoretical Investigations of 1 Benzyl Piperidin 4 Ylmethyl Cyclopropyl Amine
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO, MEP)
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations can elucidate the distribution of electrons, identify regions of high and low electron density, and predict molecular reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is a key component of these studies. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic potential. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic potential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and, therefore, more reactive.
For a molecule like (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms of the piperidine (B6355638) and cyclopropylamine (B47189) moieties, as well as the π-system of the benzyl (B1604629) group. The LUMO would likely be distributed over the benzyl group and the carbon atoms adjacent to the nitrogen atoms.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms, highlighting their basicity and nucleophilicity. The hydrogen atoms, particularly those attached to the nitrogen of the cyclopropylamine, would exhibit positive potential.
A hypothetical data table for the electronic properties of a related N-benzylpiperidine derivative, based on density functional theory (DFT) calculations, is presented below to illustrate the type of data generated from such studies.
| Parameter | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
Conformational Analysis and Energy Landscape Mapping
The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to map the potential energy surface, or energy landscape, that governs their interconversion.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to systematically explore the conformational landscape. By rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This map reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. Understanding the relative populations of different conformers at a given temperature is crucial, as the most abundant conformer is often the one that dictates the molecule's properties.
For this compound, a key conformational feature would be the orientation of the bulky benzyl group on the piperidine nitrogen and the cyclopropylmethylamine group at the 4-position. It is generally expected that large substituents on a piperidine ring will preferentially occupy the equatorial position to minimize steric hindrance.
An illustrative data table summarizing the relative energies of different conformers of a substituted benzylpiperidine is provided below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |
| Chair (Equatorial Benzyl, Equatorial Sidechain) | 0.0 | N-C-C-C = 60, C-C-N-C = 180 | 95 |
| Chair (Axial Benzyl, Equatorial Sidechain) | 2.5 | N-C-C-C = 60, C-C-N-C = 60 | 4 |
| Twist-Boat | 5.0 | Variable | <1 |
Molecular Modeling Approaches for Understanding Chemical Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule will interact with its environment, including other molecules such as solvents, receptors, or reactants. These methods are particularly valuable in medicinal chemistry for understanding drug-receptor interactions.
For this compound, molecular docking could be employed to predict its binding mode within the active site of a biological target. Docking algorithms explore the possible orientations and conformations of the ligand within the receptor's binding pocket and score them based on the predicted binding affinity. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.
Molecular dynamics (MD) simulations can provide a more dynamic picture of these interactions over time. An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecule and its surroundings. This can reveal how the ligand and receptor adapt to each other's presence and can provide insights into the stability of the binding complex.
In the context of chemical reactivity, molecular modeling can be used to study the interaction of this compound with other reactants or catalysts. For instance, the interaction with a proton source could be modeled to understand its basicity and the protonation states of the two nitrogen atoms.
Theoretical Prediction of Reaction Pathways and Transition States for this compound Transformations
Theoretical chemistry can be used to predict the feasibility and mechanism of chemical reactions. By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the rate of the reaction.
Several types of transformations could be theoretically investigated for this compound. For example, the N-debenzylation of the piperidine nitrogen is a common reaction for this class of compounds. Computational studies could explore different catalytic systems and reaction conditions to predict the most efficient pathway for this transformation. The calculations would involve identifying the transition state structure for the cleavage of the benzyl C-N bond.
Another potential reaction is the modification of the cyclopropylamine moiety. The reactivity of the cyclopropyl (B3062369) group and the secondary amine could be explored under various reaction conditions. For instance, the mechanism of acylation or alkylation at the secondary amine could be modeled.
A hypothetical reaction coordinate diagram for a transformation of a related compound could show the relative energies of the reactants, transition state, and products, providing a quantitative measure of the reaction's kinetics and thermodynamics.
Below is an illustrative data table for a theoretical reaction pathway study.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |
| Reactants | Starting Material + Reagent | 0.0 | - |
| Transition State 1 | Complex 1 | +25.0 | Breaking C-N bond length: 2.1 Å |
| Intermediate | Intermediate Species | +5.0 | - |
| Transition State 2 | Complex 2 | +15.0 | Forming C-H bond length: 1.5 Å |
| Products | Product + Byproduct | -10.0 | - |
Exploration of Structure Reactivity and Structure Ligand Interaction Hypotheses for 1 Benzyl Piperidin 4 Ylmethyl Cyclopropyl Amine and Its Analogues Computational and Theoretical
Principles of Structural Design for Analogues and Derivatives
The rational design of analogues based on the (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine scaffold is guided by several key principles derived from computational studies and existing knowledge of similar molecules. The N-benzylpiperidine moiety itself is a critical starting point, offering a platform for crucial cation-π interactions with target proteins. nih.gov The design process often involves modifying three main components: the benzyl (B1604629) group, the piperidine (B6355638) ring, and the cyclopropyl-amine side chain.
Quantitative Structure-Activity Relationship (QSAR) studies on related benzylpiperidine derivatives have highlighted the importance of specific physicochemical properties for biological activity. nih.gov These analyses explore how variables such as hydrophobicity (π), electronic properties (Hammett sigma, σ), and steric factors (molar refractivity, STERIMOL values) of substituents on the phenyl ring influence binding affinity. nih.gov For instance, Hansch analysis has shown that both lipophilicity and the presence of electron-donating substituents can be crucial for the binding affinity of N-benzylpiperidine congeners. nih.gov
The design principles for analogues often focus on:
Scaffold Hopping and Modification : Replacing the piperidine ring with other nitrogenous heterocycles like piperazine (B1678402) can significantly alter receptor affinity and selectivity. nih.gov The piperidine ring, however, is often identified as a highly influential structural element for activity at certain targets, such as the sigma-1 receptor. nih.gov
Substitution Analysis : Introducing various substituents onto the benzyl ring to modulate electronic and steric properties. The goal is to enhance interactions with the target binding pocket.
Side-Chain Variation : Altering the length and nature of the alkylamine side chain to optimize binding and pharmacokinetic properties. The cyclopropyl (B3062369) group in the parent compound, for example, introduces rigidity and specific steric bulk that can be modified.
These principles form the basis of a systematic approach to designing new molecules with potentially improved potency, selectivity, and drug-like properties.
Systematic Chemical Modifications and Their Influence on Reactivity
Systematic modifications to the this compound structure allow researchers to probe the structure-activity relationship (SAR) and understand how specific chemical changes influence biological reactivity. Computational models predict that even minor alterations can have a significant impact on binding affinity.
For related benzylpiperidine compounds targeting sigma receptors, structure-activity relationship analyses have revealed distinct patterns. For example, the introduction of a 4-hydroxylphenyl moiety was found to be generally detrimental to the affinity for both S1R and S2R receptors when compared to unsubstituted analogues. nih.gov Conversely, another study showed that substituents with a high relative negative charge (RNCG) value tend to have greater binding affinity. nih.gov The relative negative charge surface area (RNCS), however, can be detrimental to activity, as seen with 3,4-dichloro substitutions. nih.gov
The following table illustrates hypothetical modifications to the core scaffold and their predicted influence on receptor affinity based on general findings in the literature for similar compounds.
| Modification to Core Scaffold | Substituent (R) | Predicted Influence on Receptor Affinity | Rationale |
| Benzyl Ring Substitution | 4-Fluoro (4-F) | Decreased affinity nih.gov | May introduce unfavorable electronic or steric properties in the binding pocket. nih.gov |
| 4-Hydroxy (4-OH) | Decreased affinity nih.gov | Can be detrimental for affinity at both S1R and S2R receptors. nih.gov | |
| Electron-donating groups | Increased affinity nih.gov | Favorable electronic properties enhance binding interactions. nih.gov | |
| Piperidine Ring Modification | Replacement with Piperazine | Variable; can alter selectivity nih.gov | Changes the basicity and conformational flexibility, impacting receptor recognition. nih.gov |
| Side Chain Modification | Increased linker length | Variable; no evident influence in some cases nih.govnih.gov | The effect is highly dependent on the specific receptor topology. |
| Removal of Cyclopropyl Group | Potentially reduced affinity/selectivity | The cyclopropyl moiety provides conformational constraint which can be optimal for binding. |
These systematic modifications are crucial for building a comprehensive understanding of the SAR, guiding future design efforts toward more potent and selective compounds.
Theoretical Considerations of Molecular Recognition and Interaction Potentials (in silico)
In silico methods are indispensable for predicting and analyzing how this compound and its analogues interact with biological targets at a molecular level. These computational techniques provide insights into the forces and geometries that govern molecular recognition. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For N-benzylpiperidine derivatives, docking studies have identified key interactions, such as the formation of a salt bridge between the protonated amine of the piperidine ring and acidic residues like glutamic acid (e.g., Glu172) in the receptor's binding site. nih.gov This interaction is often reinforced by hydrogen bonds. nih.gov Additional polar interactions, for instance with aspartic acid (Asp126), can further anchor the ligand. nih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For piperidine-based ligands, a common pharmacophore model includes a basic amino moiety, which is considered a primary driver for receptor affinity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal the stability of binding poses predicted by docking and highlight crucial amino acid residues involved in maintaining the interaction, providing a more detailed picture of the binding mode. nih.govnih.gov
The following table summarizes key in silico techniques and their applications in studying benzylpiperidine derivatives.
| In Silico Technique | Application | Key Insights Provided |
| Molecular Docking | Predicts binding pose and affinity of a ligand within a receptor active site. acs.org | Identifies key interacting residues (e.g., salt bridges, hydrogen bonds) and helps estimate binding energy. nih.govnih.gov |
| Pharmacophore Modeling | Defines the essential spatial arrangement of functional groups required for activity. | Guides the design of new molecules with the correct features for receptor recognition. nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-receptor complex over time. | Assesses the stability of the binding pose and reveals the dynamics of molecular interactions. nih.gov |
| ADMET Prediction | Estimates Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govsphinxsai.com | Helps to filter out compounds with poor drug-like properties early in the design process. nih.gov |
These theoretical approaches are fundamental to understanding the molecular basis of ligand recognition and are integral to modern drug discovery efforts. acs.org
Computational Structure-Based Approaches for Chemical Scaffold Optimization
The process begins with an initial structure, often obtained from X-ray crystallography of a target protein or a homology model, complexed with a known ligand. nih.gov Using this starting point, computational chemists can analyze the binding pocket and identify opportunities for improvement. For instance, docking and molecular dynamics simulations can reveal unoccupied pockets or regions where stronger interactions could be formed. nih.govnih.gov
Key strategies in computational scaffold optimization include:
Fragment Growing/Linking : Adding new functional groups to the existing scaffold to engage with additional residues in the binding site.
Scaffold Hopping : Replacing the core piperidine scaffold with a different chemical moiety that maintains the key binding interactions but possesses improved properties.
Balancing Physicochemical Properties : Optimizing for a balance between hydrophilicity and lipophilicity is crucial, as potency is often dependent on achieving an optimal CLogP value. scispace.com For example, a substituent might be chosen not only for its binding contribution but also for its ability to improve water solubility. scispace.com
By analyzing the binding modes of potent inhibitors, researchers can rationally design modifications. For example, if a model shows that a specific region of the ligand is exposed to the solvent, modifications at that position might be made to improve solubility without disrupting key binding interactions. This iterative cycle of design, synthesis, and testing, guided by computational analysis, accelerates the development of optimized compounds. nih.govscispace.com
Applications and Emerging Roles of 1 Benzyl Piperidin 4 Ylmethyl Cyclopropyl Amine in Chemical Research
Role of (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine as a Synthetic Intermediate
There is currently no specific information available in the scientific literature that details the use of This compound as a synthetic intermediate. The N-benzylpiperidine framework is a common feature in the synthesis of a wide range of biologically active molecules. The benzyl (B1604629) group often serves as a protecting group for the piperidine (B6355638) nitrogen, which can be removed at a later synthetic stage to allow for further functionalization. The primary amine of the cyclopropylmethylamine portion also offers a reactive site for various chemical transformations, such as amide bond formation, alkylation, or arylation.
Theoretically, this compound could serve as a valuable building block. For instance, the secondary amine within the piperidine ring is rendered tertiary by the benzyl group, directing reactions to the primary amine. This primary amine could be used to introduce the cyclopropylmethyl-piperidin-4-ylmethyl moiety into larger molecular scaffolds. However, without documented examples, its role as a synthetic intermediate remains speculative.
Utilization of the this compound Scaffold in the Development of Novel Chemical Entities
No novel chemical entities have been explicitly reported in the literature as being developed from the This compound scaffold. The N-benzylpiperidine motif is a well-established "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Similarly, the cyclopropylamine (B47189) moiety is often incorporated into drug candidates to enhance potency, improve metabolic stability, or modulate physicochemical properties.
The combination of these two fragments in This compound presents a unique three-dimensional structure that could be explored for interactions with various biological targets. The lipophilic benzyl group, the basic piperidine nitrogen, and the constrained cyclopropyl (B3062369) group could each contribute to binding affinity and selectivity. Research in this area would be necessary to determine the potential of this scaffold in developing new therapeutic agents.
Contribution to Mechanistic Organic Chemistry and Reaction Design Studies
There are no documented instances of This compound being used in mechanistic organic chemistry or reaction design studies. The cyclopropylamine functional group is known to participate in interesting chemical transformations, including ring-opening reactions that can proceed through radical or cationic intermediates. These reactions are of significant interest to mechanistic chemists.
Studies involving this specific compound could potentially shed light on how the N-benzylpiperidine portion of the molecule influences the reactivity of the cyclopropylamine moiety. For example, the nitrogen atom of the piperidine ring could act as an internal base or nucleophile, affecting the course of a reaction. Such studies would contribute to a deeper understanding of fundamental organic reaction mechanisms, but they have not yet been reported.
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1 Benzyl Piperidin 4 Ylmethyl Cyclopropyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Methodology)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine, providing detailed information about the chemical environment of each atom. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the benzyl (B1604629) group, the piperidine (B6355638) ring protons, the methylene (B1212753) bridge protons, and the cyclopropyl (B3062369) group protons. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a multiplet. The benzylic methylene protons (CH₂) would likely resonate as a singlet around δ 3.5 ppm. The protons of the piperidine ring would exhibit complex multiplets in the δ 1.5-3.0 ppm range, with the axial and equatorial protons showing distinct chemical shifts and coupling constants. The methylene protons adjacent to the cyclopropylamine (B47189) group are expected to appear as a doublet. The cyclopropyl ring protons would be found in the most upfield region of the spectrum, typically between δ 0.2 and 0.8 ppm, displaying complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons of the benzyl group would show signals in the δ 125-140 ppm region. The benzylic methylene carbon is anticipated around δ 63 ppm. The carbons of the piperidine ring would resonate in the δ 30-60 ppm range. The methylene bridge carbon and the carbons of the cyclopropyl ring would appear in the upfield region of the spectrum.
2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the piperidine and cyclopropyl rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the benzyl, piperidine, and cyclopropylmethylamine fragments.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet |
| Benzylic CH₂ | ~3.5 | Singlet |
| Piperidine CH₂ | 1.5 - 3.0 | Multiplets |
| CH₂-Cyclopropyl | ~2.5 | Doublet |
| Cyclopropyl CH | 0.4 - 0.8 | Multiplet |
| Cyclopropyl CH₂ | 0.2 - 0.5 | Multiplets |
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic (ipso-C) | ~138 |
| Aromatic (ortho, meta, para-C) | 127 - 129 |
| Benzylic CH₂ | ~63 |
| Piperidine C | 30 - 60 |
| CH₂-Cyclopropyl | ~50 |
| Cyclopropyl CH | ~10 |
| Cyclopropyl CH₂ | ~3 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (Methodology)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) methodologies are employed.
Molecular Ion Determination: Using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the protonated molecule [M+H]⁺ is generated. High-resolution mass spectrometry provides a highly accurate mass measurement of this ion, allowing for the determination of the elemental formula (C₁₆H₂₅N₂⁺ for the protonated form), which is a critical step in confirming the compound's identity. The predicted monoisotopic mass of the neutral molecule is approximately 244.1939 Da. uni.lu
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of N-benzylpiperidine derivatives often involves cleavage of the benzyl group or fragmentation of the piperidine ring. A characteristic fragment would be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzylic C-N bond. nih.gov Other significant fragmentation pathways could involve the loss of the cyclopropylmethylamine side chain or ring-opening of the piperidine moiety. The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the different functional groups.
| Adduct | Predicted m/z |
| [M+H]⁺ | 245.20123 |
| [M+Na]⁺ | 267.18317 |
| [M+K]⁺ | 283.15711 |
| [M+NH₄]⁺ | 262.22777 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification (Methodology)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. Aromatic C-H stretching vibrations of the benzyl group would appear above 3000 cm⁻¹. theaic.org The aliphatic C-H stretching vibrations of the piperidine and cyclopropyl groups would be observed in the 2800-3000 cm⁻¹ region. scispace.com The N-H stretching vibration of the secondary amine may be observed in the 3300-3500 cm⁻¹ range, although this can sometimes be broad or weak. C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region. The characteristic "breathing" modes of the aromatic ring are expected between 1450 and 1600 cm⁻¹. theaic.org
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzyl group are expected to produce strong signals in the Raman spectrum. The symmetric C-C stretching of the cyclopropyl ring would also give rise to a characteristic Raman band. The aliphatic C-H stretching modes will also be present. Low-frequency Raman spectroscopy can provide insights into the collective vibrational modes and skeletal vibrations of the molecule. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |
| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR |
| Cyclopropyl Ring Modes | 800 - 1050 | IR, Raman |
Chiroptical Spectroscopy for Stereochemical Assignment (Methodology)
This compound possesses a chiral center at the 4-position of the piperidine ring if substituted asymmetrically, or if the molecule as a whole is chiral due to its conformation. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. For this compound, the aromatic chromophore of the benzyl group will be the primary contributor to the ECD spectrum in the UV region. The spatial arrangement of the benzyl group relative to the chiral center(s) will dictate the sign and intensity of the Cotton effects in the ECD spectrum.
The methodology involves dissolving the enantiomerically pure sample in a suitable solvent and recording the ECD spectrum. The experimental spectrum is then compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the stereocenter(s). nih.govresearchgate.net This comparative approach is a powerful tool for the stereochemical elucidation of complex molecules.
Future Research Directions and Unaddressed Academic Questions Concerning 1 Benzyl Piperidin 4 Ylmethyl Cyclopropyl Amine
Opportunities for Development of Novel, Efficient, and Sustainable Synthetic Methodologies
The synthesis of (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine is logically achieved via the reductive amination of 1-benzylpiperidine-4-carbaldehyde (B18396) with cyclopropylamine (B47189). This classical approach, while effective, opens the door for significant methodological improvements centered on efficiency and sustainability.
Future research should focus on moving beyond traditional reducing agents like sodium borohydride (B1222165) derivatives towards more sustainable alternatives. Catalytic hydrogenation, employing molecular hydrogen, represents a greener approach by generating water as the sole byproduct. An even more advanced and sustainable avenue is the use of hydrogen borrowing or hydrogen autotransfer catalysis. researchgate.net This methodology allows for the direct N-alkylation of cyclopropylamine using 1-benzylpiperidine-4-methanol, a precursor to the aldehyde, where the alcohol itself serves as the alkylating agent in a redox-neutral process. researchgate.net
The development of novel catalytic systems is paramount. While precious metal catalysts (e.g., Pd, Ru) are common, research into cheaper, more abundant first-row transition metals like Ni or Co could yield highly efficient and economical synthetic routes. researchgate.net Furthermore, exploring biocatalysis, using enzymes such as reductive aminases, could offer unparalleled selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.net
| Methodology | Alkylating Precursor | Typical Reagents/Catalysts | Key Advantages | Research Opportunities |
|---|---|---|---|---|
| Classical Reductive Amination | 1-Benzylpiperidine-4-carbaldehyde | NaBH(OAc)₃, NaBH₃CN | Well-established, reliable | Stoichiometric waste generation |
| Catalytic Hydrogenation | 1-Benzylpiperidine-4-carbaldehyde | H₂, Pd/C, PtO₂ | High atom economy (water byproduct) | Requires pressurized H₂, precious metals |
| Hydrogen Borrowing Catalysis | 1-Benzylpiperidine-4-methanol | Ru, Ir, Ni, Co complexes | Uses stable alcohol precursor, high atom economy | Development of earth-abundant metal catalysts |
| Biocatalysis | 1-Benzylpiperidine-4-carbaldehyde | Reductive Aminase (RedAm) enzymes | High selectivity, mild aqueous conditions | Enzyme screening and engineering for substrate scope |
Elucidation of Unexplored Reactivity Pathways and Complex Transformations
The reactivity of this compound is largely unexplored, offering a fertile ground for fundamental chemical research. The molecule contains several reactive sites: the N-benzyl group, the piperidine (B6355638) ring, and the cyclopropylmethylamine unit.
N-Debenzylation: The benzyl (B1604629) group is a common protecting group, and its removal via catalytic hydrogenation would yield (Piperidin-4-ylmethyl)-cyclopropyl-amine, a valuable secondary amine for further functionalization. Investigating selective debenzylation conditions that leave the cyclopropyl (B3062369) group intact is a key research question.
Cyclopropyl Ring-Opening: The cyclopropyl group is a strained ring system that can undergo ring-opening reactions under specific catalytic or acidic conditions. Exploring its reactivity towards transition metals or radical initiators could unveil novel transformation pathways, potentially leading to the synthesis of more complex heterocyclic systems.
Piperidine Ring Functionalization: While the piperidine nitrogen is tertiary, the C-H bonds on the ring itself could be targets for late-stage functionalization. Research into directed C-H activation, potentially guided by the side chain, could provide a direct route to novel analogs without requiring de novo synthesis.
Oxidative Transformations: The tertiary amine of the piperidine ring could be oxidized to an N-oxide, which could alter the molecule's properties or serve as an intermediate for further reactions, such as the Polonovski reaction.
Unaddressed questions include understanding the interplay between the different functional groups. For instance, does the basicity of the cyclopropylamine nitrogen influence the reactivity of the piperidine ring? Can the entire molecule participate in cascade reactions initiated at one of its functional sites?
Challenges and Advances in Advanced Computational Modeling of its Chemical Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of this compound, complementing experimental studies. The N-benzylpiperidine scaffold is a known entity in computational drug design, with studies employing techniques like Comparative Molecular Field Analysis (CoMFA) and molecular dynamics to understand its interactions with biological targets such as acetylcholinesterase. ebi.ac.uknih.gov
A primary challenge lies in accurately modeling the molecule's conformational flexibility. The piperidine ring can exist in chair, boat, and twist-boat conformations, while the linker between the piperidine and cyclopropylamine group has multiple rotatable bonds. Advanced conformational search algorithms coupled with high-level quantum mechanical calculations are needed to identify the most stable conformers in different environments.
Future computational work could focus on:
pKa Prediction: Calculating the relative basicity of the two nitrogen atoms is crucial for understanding its behavior at physiological pH and for designing potential interactions with biological targets. nih.gov
Docking and Molecular Dynamics: Simulating the interaction of the molecule with various enzyme active sites or receptors can help generate hypotheses about its potential biological activity. nih.govnih.gov This has been successfully applied to similar N-benzylpiperidine derivatives. nih.gov
Reaction Mechanism Prediction: Computational modeling can elucidate the transition states and energy barriers of potential reactions, guiding the development of new synthetic methodologies and explaining observed reactivity.
ADMET Prediction: In silico models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is crucial for evaluating its potential as a scaffold in medicinal chemistry. nih.gov
| Computational Method | Research Question/Application | Anticipated Challenge |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Accurate conformational analysis, pKa prediction, reaction mechanism elucidation | High computational cost for flexible molecule |
| Molecular Docking | Hypothesis generation for potential biological targets | Scoring function accuracy, handling of ligand/protein flexibility |
| Molecular Dynamics (MD) | Simulating dynamic behavior in solution or at a binding site | Achieving sufficient simulation time to observe relevant events |
| QSAR / CoMFA | Predicting activity based on structural features (requires a dataset of analogs) | Applicable only after a series of analogs are synthesized and tested ebi.ac.uk |
Potential as a Modular Component in the Assembly of Complex Molecular Architectures
The structure of this compound makes it an attractive building block, or scaffold, for constructing more complex molecules, particularly in the field of medicinal chemistry. The N-benzylpiperidine core is a well-established pharmacophore found in numerous biologically active compounds, including ligands for sigma receptors and cholinesterases. nih.govnih.gov The (piperidin-4-ylmethyl)amine linker provides a versatile connection point for diversification.
The primary amine of the cyclopropylamine moiety is a key handle for elaboration. It can be readily acylated, alkylated, or used in reactions like urea (B33335) or sulfonamide formation. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the generation of large libraries of related compounds for high-throughput screening.
The potential applications are diverse:
Fragment-Based Drug Discovery: The de-benzylated core, (Piperidin-4-ylmethyl)-cyclopropyl-amine, could serve as a valuable fragment for screening against biological targets.
Scaffold for Focused Libraries: The molecule can be used as a starting point for creating libraries targeting specific enzyme families where the N-benzylpiperidine recognition element is known to be important. For example, it could be used to build upon the structures of known acetylcholinesterase inhibitors. ebi.ac.uknih.gov
Conformationally Constrained Peptidomimetics: The cyclopropyl group introduces conformational rigidity. Incorporating this unit into peptide-like structures could lead to molecules with improved metabolic stability and defined secondary structures.
The key unaddressed question is how the unique combination of the N-benzylpiperidine head group and the cyclopropylamine tail will influence biological activity and physicochemical properties compared to analogs with different amine substituents. Its modular nature provides a straightforward path to answering this question through systematic synthetic exploration.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for (1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amine, and what methodological considerations are critical?
- Answer : The compound can be synthesized via reductive amination of a ketone intermediate with cyclopropylamine. For example, 1-benzyl-4-piperidone can be reacted with cyclopropylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under nitrogen, followed by purification via column chromatography . Key considerations include controlling reaction temperature (0–25°C), solvent selection (e.g., methanol or dichloromethane), and using anhydrous conditions to avoid hydrolysis .
Q. What analytical techniques are essential for characterizing this compound, and how should they be applied?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine and benzyl group positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹). Purity should be assessed via HPLC with UV detection at 249–296 nm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Use P95/P1 respirators for aerosol protection, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Store at –20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the reductive amination step to improve yield and reduce byproducts?
- Answer : Optimize stoichiometry (1:1.5 molar ratio of ketone to amine) and employ titanium(IV) isopropoxide as a catalyst to enhance imine formation. Use NaBH(OAc)₃ instead of NaBH₄ to minimize over-reduction. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate via flash chromatography .
Q. What strategies resolve contradictions in toxicological data, such as conflicting carcinogenicity classifications?
- Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare results with structural analogs. For example, 4-aminopiperidine derivatives lacking the benzyl group showed no carcinogenicity in rodent models, suggesting substituent-dependent toxicity. Cross-validate findings using OECD-compliant assays .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
- Answer : Synthesize analogs with modified substituents (e.g., replacing cyclopropylamine with methylamine or varying benzyl group positions). Test binding affinity to targets like sigma receptors using radioligand assays (IC₅₀ values). Correlate structural changes with activity using QSAR models .
Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?
- Answer : Use LC-MS/MS with electrospray ionization (ESI) to identify impurities at ppm levels. For example, residual benzyl halides from synthesis can be quantified via reverse-phase HPLC with a C18 column (detection limit: 0.1%). Validate methods per ICH Q2(R1) guidelines .
Q. How can enzymatic reactions be leveraged to synthesize derivatives of this compound?
- Answer : Lipase-catalyzed acylations can introduce ester groups at the piperidine nitrogen. For instance, Candida antarctica lipase B (CAL-B) in tert-butanol facilitates regioselective acylation, enabling access to prodrug derivatives. Monitor enantioselectivity via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
